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Compound of Interest

Compound Name: TP-472

Cat. No.: B1574703 Get Quote

Executive Summary
TP-472 is a potent, selective chemical probe for the bromodomains of BRD9 and BRD7, key

components of the SWI/SNF (BAF) and PBAF chromatin-remodeling complexes. To distinguish

genuine on-target biological effects from off-target toxicity, the Structural Genomics Consortium

(SGC) and associated partners have developed TP-472N as the matched negative control.

Core Recommendation: In all functional assays (cellular viability, chromatin

immunoprecipitation, or gene expression profiling), TP-472N must be run in parallel at identical

concentrations to TP-472. Phenotypes observed with TP-472 but absent with TP-472N can be

attributed to BRD9/7 inhibition with high confidence.

Compound Profile & Comparative Analysis
The following table contrasts the physicochemical and pharmacological profiles of the active

probe and its negative control.
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Feature Active Probe: TP-472 Negative Control: TP-472N

Primary Target
BRD9 (Kd = 33 nM); BRD7 (Kd

= 340 nM)
Inactive (Kd > 20 µM)

Mechanism
Competitive inhibition of

Acetyl-Lysine binding

Steric null / Non-binding

analog

Selectivity
>30-fold selective over other

bromodomains

Broadly inactive against BRD

family

Chemical Role
Displaces BRD9 from

chromatin

Controls for physicochemical

off-targets

Solubility DMSO: Soluble (>10 mM) DMSO: Soluble (>10 mM)

CAS Number 2079895-62-6 Varies by vendor

Key Off-Targets
Adenosine A1 (weak), PDE3A

(weak)

Adenosine A1/A3 (weak),

GABA Cl- channel

Technical Insight: While TP-472 is highly selective, it shows weak activity against Adenosine A1

receptors. Crucially, TP-472N also shows weak binding to Adenosine receptors. This makes TP-

472N an excellent control, as it allows researchers to subtract out these specific off-target

effects from the final data analysis.

Mechanistic Rationale
TP-472 functions by occupying the acetyl-lysine binding pocket of the BRD9 bromodomain.

This prevents the recruitment of the SWI/SNF complex to acetylated chromatin, thereby

downregulating oncogenic transcriptional programs (e.g., ECM components in melanoma). TP-
472N is structurally modified to prevent this specific hydrogen bonding interaction while

retaining the scaffold's general properties.
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Visualization: Mechanism of Action
The following diagram illustrates the specific disruption of the BRD9-Chromatin axis by TP-472
and the lack of effect by TP-472N.
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Caption: TP-472 competitively inhibits BRD9 chromatin recruitment, halting transcription. TP-
472N fails to bind BRD9, leaving the complex intact.

Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols utilize a "matched-pair"

approach.
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Protocol A: Cellular Viability Assay (Melanoma Model)
Context: TP-472 is known to inhibit growth in A375 melanoma cells by downregulating

Extracellular Matrix (ECM) genes.[1]

Materials:

Cell Line: A375 (BRAF mutant melanoma).

Compounds: TP-472 (10 mM stock in DMSO), TP-472N (10 mM stock in DMSO).

Assay: CellTiter-Glo or Resazurin reduction.

Step-by-Step Methodology:

Seeding: Plate A375 cells at 2,000 cells/well in 96-well plates. Allow adherence for 24 hours.

Preparation: Prepare a serial dilution (1:3) of both TP-472 and TP-472N in media. Range: 10

µM down to 1 nM. Ensure final DMSO concentration is <0.1% and consistent across all

wells.

Treatment:

Group A: TP-472 (Active)

Group B: TP-472N (Control)

Group C: DMSO Vehicle (Baseline)

Incubation: Incubate cells for 72 to 96 hours. (Note: Epigenetic effects often require extended

duration for phenotypic onset).

Readout: Add detection reagent and measure luminescence/fluorescence.

Validation Logic:

Calculate IC50 for TP-472.
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Pass Criteria: TP-472N must show no significant toxicity at concentrations where TP-472
shows maximal efficacy (e.g., at 1–5 µM). If TP-472N kills cells at 5 µM, the effect is likely

off-target toxicity, not BRD9 inhibition.

Protocol B: Target Engagement (Self-Validating System)
Before claiming a phenotypic effect, confirm the probe entered the cell and engaged BRD9.

Method: Cellular Thermal Shift Assay (CETSA) or NanoBRET.

Execution: Treat cells with 1 µM TP-472 or TP-472N for 2 hours.

Readout: Measure the thermal stability of BRD9 protein.

Expectation: TP-472 should significantly shift the melting temperature (Tm) of BRD9

(stabilization). TP-472N should cause zero shift in Tm compared to DMSO.

Visualization: Experimental Workflow
This workflow ensures that data is filtered through the negative control to remove false

positives.
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Caption: Logical flow for validating BRD9-dependence. Only a differential response confirms

on-target mechanism.

Critical Analysis & Interpretation
Why TP-472N is Superior to Enantiomers
While some chemical probes use an inactive enantiomer (e.g., the (+)-isomer vs (-)-isomer) as

a control, TP-472 is an achiral molecule (or used as a specific isomer where the control is a

structural analog). TP-472N is a structural analog specifically synthesized to delete the key

hydrogen-bond donor/acceptor required for the bromodomain asparagine interaction. This is

often superior to enantiomers because enantiomers can sometimes have their own distinct off-

target profiles. TP-472N retains the exact physicochemical scaffold, ensuring that membrane

permeability and metabolic stability mimic the active probe.

Troubleshooting
Scenario: TP-472N shows activity at 10 µM.

Diagnosis: At high concentrations (>10 µM), scaffold-based off-targets (like Adenosine

receptors) may be engaged.

Resolution: Titrate down. A "therapeutic window" should exist between 100 nM and 1 µM

where TP-472 is active and TP-472N is inert. If the phenotype only appears at >10 µM for

TP-472, it is likely non-specific.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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